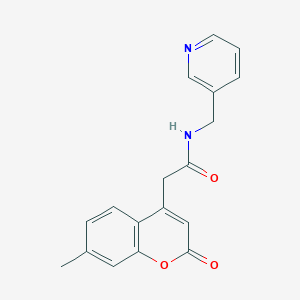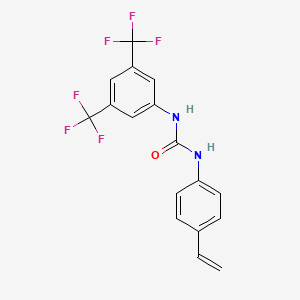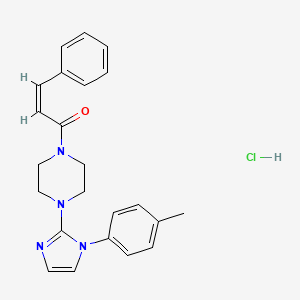![molecular formula C16H16N4O4S B2771613 1-(4-((6,7-二氢吡唑并[1,5-a]吡嘧啉-5(4H)-基)磺酰)苯基)吡咯烷-2,5-二酮 CAS No. 2034401-81-3](/img/structure/B2771613.png)
1-(4-((6,7-二氢吡唑并[1,5-a]吡嘧啉-5(4H)-基)磺酰)苯基)吡咯烷-2,5-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione” is a derivative of pyrazolo[1,5-a]pyrazin-4(5H)-one . These compounds have been extensively studied in the biomedical field, leading to the discovery of various biologically active compounds .
Synthesis Analysis
Pyrazolo[1,5-a]pyrazin-4(5H)-ones react regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives. Their carbonylation catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution yielded methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates, which were transformed into the corresponding carboxylic acids by alkaline hydrolysis .科学研究应用
健忘逆转活性及神经药理学应用
1-(4-((6,7-二氢吡唑并[1,5-a]吡嗪-5(4H)-基)磺酰基)苯基)吡咯烷-2,5-二酮这种化合物已被探索其在逆转健忘症中的潜力,特别是针对小鼠的电休克(ECS)诱发的健忘症。由 Butler 等人(1987 年)进行的研究表明,包括与该化合物相关的结构在内的某些环状酰亚胺有可能逆转 ECS 诱发的健忘症。他们的研究探索了各种结构修饰对生物活性的影响,发现了在改善动物模型和潜在认知受损人类受试者的认知功能方面显示出有希望的结果的特定构型。这项研究表明,治疗与记忆力丧失相关的认知障碍的潜在途径(Butler 等人,1987 年)。
合成方法和化学反应
涉及类似于 1-(4-((6,7-二氢吡唑并[1,5-a]吡嗪-5(4H)-基)磺酰基)苯基)吡咯烷-2,5-二酮的化合物的化学合成和反应已得到广泛研究,以了解它们的结构和化学性质。例如,Shaterian 和 Mohammadnia(2012 年)描述了一种使用碱性离子液体作为催化剂的新型 1H-吡唑并[1,2-b]酞嗪-5,10-二酮衍生物的合成方法,突出了这些杂环化合物在不同合成条件下的多功能性和反应性。此类研究不仅扩展了化学知识基础,还为创造具有潜在治疗应用的化合物开辟了新的可能性(Shaterian 和 Mohammadnia,2012 年)。
多态性和结构研究
多态性和结构表征的研究对于了解药物化合物的物理和化学性质至关重要。Mohamed 等人(2016 年)对吡唑烷-3,5-二酮衍生物进行了研究,检查了它们的晶体形式,并根据他们的发现提出了机理。此类研究在制药行业至关重要,药物的多晶型形式会显着影响其生物利用度、稳定性和溶解度。对这些化合物的多态性的研究提供了优化其治疗效果的重要见解(Mohamed 等人,2016 年)。
作用机制
Target of Action
The primary target of this compound is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a part of the G-protein-coupled receptor family and plays a key role in several brain functions .
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of mGluR2 . Allosteric modulators bind to a site different from the active site on the receptor, influencing receptor activity indirectly. As a negative modulator, this compound reduces the receptor’s response to glutamate, the natural ligand .
Biochemical Pathways
The modulation of mGluR2 affects the glutamatergic system in the central nervous system (CNS), which is involved in synaptic transmission and neuronal excitability . The binding of glutamate to mGluR2 activates intracellular signaling partners, leading to various cellular events .
Result of Action
The modulation of mGluR2 by this compound can potentially be useful in the treatment of various neurological disorders, including psychosis, mood disorders, Alzheimer’s disease, and cognitive or memory deficiencies . This is consistent with the primary localization of mGluR2 in brain areas such as the cortex, hippocampus, and the striatum .
未来方向
生化分析
Biochemical Properties
It has been found to interact with various enzymes and proteins . The nature of these interactions is complex and involves a variety of biochemical reactions .
Cellular Effects
1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione has been shown to have significant effects on various types of cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is involved in various metabolic pathways . This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione within cells and tissues are complex processes . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
1-[4-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-ylsulfonyl)phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c21-15-5-6-16(22)20(15)12-1-3-14(4-2-12)25(23,24)18-9-10-19-13(11-18)7-8-17-19/h1-4,7-8H,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVJBTRRZUHNSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN4C(=CC=N4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2771532.png)

![Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2771535.png)
![ethyl 5-methyl-4-oxo-3-(1H-pyrrol-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2771536.png)

![methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2771541.png)

![9-cyclohexyl-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2771543.png)

![3-[1-benzoyl-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline](/img/structure/B2771545.png)


![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,2,2-trifluoroacetamide](/img/structure/B2771553.png)
